Trichloroacetic Acid: A Comprehensive Technical Guide for Laboratory Applications
Trichloroacetic Acid: A Comprehensive Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroacetic acid (TCA), a potent analogue of acetic acid, is a cornerstone reagent in various laboratory settings, particularly in biochemistry, molecular biology, and clinical chemistry.[1][2] Its utility stems from its strong acidic nature and its ability to effectively precipitate macromolecules.[1][3] This technical guide provides an in-depth overview of the chemical properties, laboratory applications, and safety protocols associated with the use of trichloroacetic acid.
Core Chemical and Physical Properties
Trichloroacetic acid is a colorless to white crystalline solid that is highly deliquescent, meaning it readily absorbs moisture from the air.[4][5] It possesses a sharp, pungent odor.[4][6] Due to the strong electron-withdrawing effect of the three chlorine atoms on the alpha carbon, TCA is a much stronger acid than acetic acid.[1]
Quantitative Data Summary
For ease of reference, the key quantitative properties of trichloroacetic acid are summarized in the table below.
| Property | Value | References |
| Molar Mass | 163.38 g/mol | [1][6] |
| Melting Point | 57-58 °C (135-136 °F) | [6] |
| Boiling Point | 196-197 °C (385-387 °F) | [6] |
| Density | 1.63 g/cm³ | [6] |
| pKa | 0.66 - 0.7 | [1][2] |
| Solubility in Water | 1000 g/100 mL | [6] |
| Vapor Pressure | 1 mmHg at 51.1 °C | [6] |
Key Laboratory Applications & Experimental Protocols
Trichloroacetic acid's primary laboratory applications revolve around its ability to denature and precipitate proteins and nucleic acids. It is also utilized as a decalcifying agent and a fixative in histology.[3]
Protein Precipitation
TCA is a highly effective agent for precipitating proteins from solution, a crucial step for concentrating samples and removing interfering substances like salts and detergents before downstream analyses such as SDS-PAGE or 2D-electrophoresis.[7][8] The mechanism involves the dehydration of the protein's hydration shell and denaturation, leading to aggregation and precipitation.[1]
Experimental Protocol: Standard TCA Protein Precipitation
-
Sample Preparation: Start with your protein sample in an appropriate microcentrifuge tube.
-
TCA Addition: Add an equal volume of a 20% TCA stock solution to your protein sample.[9] For a 100% (w/v) TCA stock solution, dissolve 500g of TCA in distilled water and bring the final volume to 500 mL.[10]
-
Incubation: Incubate the mixture on ice for 30-60 minutes to allow for complete protein precipitation.[9]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) in a microcentrifuge for 10-15 minutes at 4°C.[9][10]
-
Supernatant Removal: Carefully decant the supernatant without disturbing the protein pellet.
-
Washing: Wash the pellet with 200-300 µL of cold acetone to remove residual TCA.[9][10]
-
Repeat Centrifugation: Centrifuge again at 14,000 rpm for 5 minutes.
-
Drying: Remove the acetone and air-dry the pellet. Be careful not to over-dry, as this can make resuspension difficult.[9]
-
Resuspension: Resuspend the pellet in a suitable buffer for your downstream application.
Nucleic Acid Precipitation
TCA can also be used to precipitate DNA and RNA, particularly for separating radiolabeled nucleotides incorporated into nucleic acid polymers from unincorporated ones.[4][6] It is effective for precipitating nucleic acid polymers longer than approximately 20 nucleotides.[4][6]
Experimental Protocol: TCA Precipitation of Radiolabeled Nucleic Acids
-
Sample Dilution: In a glass tube, add 2 µL of your nucleic acid synthesis reaction to 198 µL of a carrier DNA solution (e.g., 1 mg/mL sheared fish sperm DNA). Mix thoroughly.[6]
-
TCA Addition: To the diluted sample, add 2 mL of cold 10% TCA.[6]
-
Incubation: Incubate the mixture on ice for at least 10 minutes.[6]
-
Filtration: Collect the precipitate by vacuum filtration through a glass fiber filter (e.g., Whatman GF/C).[6]
-
Washing: Rinse the tube twice with 1 mL of 10% TCA, passing the rinses through the filter. Follow with a final rinse of 3-5 mL of 95% ethanol.[6]
-
Scintillation Counting: Place the filter in a scintillation vial, add an appropriate scintillation cocktail, and measure the radioactivity to determine the amount of incorporated radiolabeled nucleotide.[6]
Decalcification of Bone Tissue
In histology, TCA is used as a decalcifying agent to remove calcium from bone and other calcified tissues, making them easier to section for microscopic examination.[11]
Experimental Protocol: Bone Decalcification with TCA
-
Fixation: Ensure the bone tissue is adequately fixed in a suitable fixative (e.g., formalin) prior to decalcification to preserve tissue morphology.[11]
-
Decalcifying Solution: Prepare a 5% (w/v) solution of trichloroacetic acid in distilled water.[12]
-
Immersion: Place the fixed tissue in the decalcifying solution at a volume ratio of at least 1:20 (tissue to decalcifier).[11]
-
Incubation: Decalcify at room temperature. The duration will depend on the size and density of the tissue, typically ranging from 2 to 6 hours or longer.[12] For smaller specimens (5-10 mm thick), 1-2 days may be required, with the solution changed every 24 hours.[11]
-
Endpoint Determination: Check for the completion of decalcification by testing the flexibility of the tissue or by a chemical test for calcium ions in the decalcifying solution.[11]
-
Neutralization: After decalcification, neutralize the tissue by washing it in a sodium sulfate solution for 12 hours before proceeding with dehydration and embedding.[12]
Cellular and Molecular Effects in Dermatological Applications
Trichloroacetic acid is widely used in dermatology for chemical peels to treat conditions like photoaging, acne scars, and hyperpigmentation.[13][14] Its mechanism of action involves the controlled chemical injury of the skin, leading to exfoliation and regeneration.[15]
TCA induces coagulative necrosis of epidermal and dermal proteins, leading to the removal of the outer layers of the skin.[7][13] This process stimulates re-epithelialization and dermal remodeling.[13] Studies have shown that TCA can be cytotoxic to keratinocytes and fibroblasts.[16] Interestingly, TCA treatment of keratinocytes can induce the expression of various growth factors, including platelet-derived growth factor (PDGF)-B, which may contribute to the dermal regeneration process.[17] Furthermore, recent research suggests that chloroacetic acids, including TCA, can activate the cGAS/STING/NF-κB signaling pathway in skin cells, which is involved in inflammatory responses and cellular senescence.[5]
Logical Relationships of Laboratory Applications
The diverse applications of trichloroacetic acid in the laboratory are interconnected through its fundamental chemical properties as a strong acid and a potent precipitant.
Safety, Handling, and Disposal
Trichloroacetic acid is a corrosive substance that can cause severe skin burns and eye damage.[16][18] It is also very toxic to aquatic life with long-lasting effects.[18][19] Therefore, stringent safety precautions are mandatory when handling this chemical.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[16][20]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[16][20]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[16][20]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[21][22]
-
Keep containers tightly closed.[21]
-
TCA is very deliquescent; store in a desiccator for long-term stability.[5]
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][18]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[3][18]
Disposal:
-
Dispose of trichloroacetic acid and its containers in accordance with local, regional, and national regulations. It may be classified as hazardous waste.[22]
-
Neutralization with a weak base can be a method of disposal, but this should be done with caution and in compliance with institutional guidelines.[5]
Conclusion
Trichloroacetic acid is an indispensable tool in the modern research and development laboratory. Its well-characterized chemical properties make it a reliable reagent for a multitude of applications, from macromolecule precipitation to histological preparation. A thorough understanding of its properties, applications, and, most importantly, its hazards is crucial for its safe and effective use. By adhering to the protocols and safety guidelines outlined in this guide, researchers can continue to leverage the power of TCA to advance scientific discovery.
References
- 1. quora.com [quora.com]
- 2. Trichloroacetic Acid: Structure, Properties & Uses Explained [vedantu.com]
- 3. stainsfile.com [stainsfile.com]
- 4. Protocol for Trichloroacetic Acid (TCA) Precipitation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Chloroacetic acids induce skin aging via cGAS/STING/NF-κB pathway in HaCaT cells, human explants and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Trichloroacetic Acid (TCA) Precipitation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Superficial basal cell carcinoma treated with 70% trichloroacetic acid applied topically: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCA precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trichloroacetic Acid (TCA) Uses in Synthesis & Labs | Advent [adventchembio.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. carlroth.com [carlroth.com]
- 12. Decalcification Solutions for Bone - IHC WORLD [ihcworld.com]
- 13. Chemical Peeling: A Useful Tool in the Office | Actas Dermo-Sifiliográficas [actasdermo.org]
- 14. TCA peel: Effectiveness, safety, cost, results, and more [medicalnewstoday.com]
- 15. Demystifying the mechanism of action of professional facial peeling: In‐vivo visualization and quantification of changes in inflammation, melanin and collagen using Vivascope® and ConfoScan® - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative caustic and biological activity of trichloroacetic and glycolic acids on keratinocytes and fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of PDGF-B in TCA-treated epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trichloroacetic Acid (TCA) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 19. media.dent.umich.edu [media.dent.umich.edu]
- 20. dermatologistschoice.com [dermatologistschoice.com]
- 21. Frontiers | Professional-Grade TCA-Lactic Acid Chemical Peel: Elucidating Mode of Action to Treat Photoaging and Hyperpigmentation [frontiersin.org]
- 22. dcfinechemicals.com [dcfinechemicals.com]
